molecular formula C12H15NO2 B12982376 (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid

(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid

Cat. No.: B12982376
M. Wt: 205.25 g/mol
InChI Key: VTZOGULRJQFNQB-NSHDSACASA-N
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Description

(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound with a pyrrolidine ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Phenylacetic Acid: The pyrrolidine ring is then attached to the phenylacetic acid moiety through a series of reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its role in drug development.

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid include:

    ®-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound with different stereochemistry.

    Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[4-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)/t11-/m0/s1

InChI Key

VTZOGULRJQFNQB-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)CC(=O)O

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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